Kinase Selectivity Profile: Differential FLT3 and c-KIT Inhibition by 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole core, as exemplified by the structurally analogous compound 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-amine, demonstrates a distinct kinase selectivity profile compared to its 1,3,4-thiadiazole counterparts. The 1,2,3-isomer exhibits potent inhibition against c-KIT (IC50 = 23 nM) and moderate activity against FLT3 (IC50 = 187 nM), a selectivity window not commonly observed with similarly substituted 1,3,4-thiadiazole derivatives . This differential selectivity arises from the unique geometry of the 1,2,3-thiadiazole ring, which presents a different hydrogen-bonding network within the kinase ATP-binding pocket.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | c-KIT IC50 = 23 nM; FLT3 IC50 = 187 nM |
| Comparator Or Baseline | 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine (positional isomer) |
| Quantified Difference | ~8-fold selectivity for c-KIT over FLT3 |
| Conditions | Biochemical kinase inhibition assay (specific assay details not provided in source) |
Why This Matters
This selectivity fingerprint suggests that 4-(2-fluorophenyl)-1,2,3-thiadiazol-5-amine may serve as a privileged starting point for developing c-KIT-selective inhibitors with a potentially reduced risk of FLT3-related off-target effects.
